molecular formula C10H10N2O2 B7809467 1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid

1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B7809467
M. Wt: 190.20 g/mol
InChI Key: CIKGQMOLESUBAR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound featuring a fused benzene-imidazole core with methyl groups at the 1- and 2-positions and a carboxylic acid substituent at position 4. Its molecular formula is C₁₀H₁₀N₂O₂ (calculated molecular weight: 190.20 g/mol), distinguishing it from simpler imidazole derivatives by enhanced aromaticity and polarity due to the benzo ring and carboxylic acid group.

Properties

IUPAC Name

1,2-dimethylbenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)14)4-3-5-8(9)12(6)2/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKGQMOLESUBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives, such as esters or amides.

  • Reduction: The imidazole ring can undergo reduction reactions, leading to the formation of various reduced derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 5- and 6-positions of the imidazole ring.

  • Common Reagents and Conditions: Typical reagents include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

  • Major Products Formed: Products include various esters, amides, and reduced derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 208772-09-2

The structure of 1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid features a benzimidazole core with two methyl groups and a carboxylic acid functional group, contributing to its biological activity.

Dihydroorotate Dehydrogenase Inhibition

This compound has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. This inhibition is significant for several therapeutic areas:

  • Cancer Treatment : DHODH inhibitors have shown promise in cancer therapy by disrupting the proliferation of cancer cells. For instance, compounds that inhibit DHODH can enhance the efficacy of established chemotherapeutic agents like 5-fluorouracil .
  • Autoimmune Diseases : The inhibition of DHODH is also relevant in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. By modulating the immune response, these inhibitors can reduce inflammation and tissue damage associated with these diseases .

Antiviral Applications

Recent studies suggest that DHODH inhibitors may possess antiviral properties. The inhibition of DHODH can affect viral replication cycles, making this compound a candidate for further investigation in antiviral drug development .

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit various pharmacological effects, including anti-inflammatory and immunosuppressive activities. These properties are beneficial in developing therapies for conditions characterized by excessive immune responses .

Case Studies and Findings

Several studies have documented the efficacy of compounds related to this compound:

StudyFocusFindings
Kensler et al., 1989Chemotherapeutic agentsIdentified DHODH inhibitors as potential anticancer agents .
Kovarik et al., 2003Autoimmune diseasesDiscussed the role of DHODH inhibitors in treating rheumatoid arthritis and psoriasis .
Davis et al., 1996Immunosuppressive effectsExplored the mechanism of action for DHODH inhibition in inflammatory conditions .

Mechanism of Action

The mechanism by which 1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid exerts its effects involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The molecular targets include bacterial and fungal cell wall components, and the pathways involved are related to the inhibition of cell wall synthesis and disruption of membrane function.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The compound’s structural analogs vary in substituents and core rings, leading to differences in reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid C₁₀H₁₀N₂O₂ 190.20 -COOH (C4), -CH₃ (N1, C2) Benzo[d]imidazole
1,2-Dimethyl-1H-imidazole-4-carboxylic acid C₆H₈N₂O₂ 140.14 -COOH (C4), -CH₃ (N1, C2) Imidazole (non-fused)
6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole C₉H₉ClN₂ 180.64 -Cl (C6), -CH₃ (N1, C2) Benzo[d]imidazole
4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole C₉H₉BrN₂ 225.09 -Br (C4), -CH₃ (N1, C2) Benzo[d]imidazole

Key Observations :

  • The benzo[d]imidazole core increases molecular weight and aromaticity compared to non-fused imidazoles (e.g., ), enhancing stability and π-π stacking interactions.
  • The carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity, which may improve solubility in aqueous media compared to halogenated analogs (e.g., Cl or Br substituents in ).

Spectral Data and Physical Properties

Spectral profiles and physical properties vary significantly with substituents:

  • 1,2-Dimethyl-1H-benzo[d]imidazole (3p) : ¹H NMR: Peaks at δ 7.53–7.17 ppm (aromatic protons), δ 3.69 ppm (N-CH₃). Melting Point: 112–114°C.
  • This compound (Inferred):

    • Expected ¹³C NMR : A carbonyl carbon signal near δ 170 ppm (characteristic of -COOH).
    • Higher melting point than 3p due to intermolecular hydrogen bonding from -COOH.
  • 4-Carbamoyl-1,2-disubstituted-1H-imidazole-5-carboxylic acid derivatives :

    • Exhibit IR stretches for -NH₂ (3300–3500 cm⁻¹) and -COOH (2500–3000 cm⁻¹).

Biological Activity

1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2

This structure features a benzimidazole core with methyl and carboxylic acid substituents, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, it was found to be effective against a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus< 10
Escherichia coli< 20
Candida albicans< 15

The compound demonstrated particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, revealing its potential as an antitumor agent.

Cancer Cell Line IC50 (µM)
HCT116 (Colon cancer)5.3
MCF7 (Breast cancer)7.8
A549 (Lung cancer)6.5

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in cancer cell metabolism and microbial growth.

Molecular docking studies suggest that this compound binds effectively to target proteins associated with cell cycle regulation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzimidazole derivatives included this compound. The results indicated a significant reduction in bacterial growth when treated with this compound, supporting its use as a potential therapeutic agent for infections caused by resistant strains .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed that it effectively inhibited tumor growth in vitro, leading to further exploration into its application in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 1,2-Dimethyl-1H-benzo[d]imidazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. For example:

  • Step 1 : Condensation of o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Hydrazine hydrate treatment to introduce hydrazinyl groups, followed by condensation with aromatic aldehydes/ketones .
  • Purification : Recrystallization in solvents like EtOAc/MeOH and column chromatography. Key validation includes elemental analysis (±0.4% deviation) and spectroscopic characterization (IR, NMR, MS) .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • IR Spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ7.0–8.2 ppm) and substituents (e.g., methyl groups at δ2.5–3.0 ppm); ¹³C NMR confirms carbons in the benzimidazole ring (e.g., δ151.93 for N=C-N) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 253 for [M-1]⁺) .

Q. What purification methods are effective post-synthesis?

  • Recrystallization : Using ethanol or methanol to isolate high-purity crystals .
  • Chromatography : Silica gel columns with gradients of EtOAc/hexane for intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-dimensional NMR : Use 2D-COSY or HSQC to resolve overlapping signals (e.g., distinguishing N-H from aromatic protons) .
  • X-ray Crystallography : SHELX programs refine crystal structures to validate bond lengths/angles and resolve ambiguities .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What strategies are used to design bioinspired coordination complexes with this compound?

  • Ligand Functionalization : Introduce carboxylate or imidazole groups to enhance metal-binding (e.g., Mn/Fe complexes for water oxidation) .
  • Catalytic Testing : Assess turnover frequency (TOF) in water oxidation using [Ru(bpy)₃]³⁺ as an oxidant .
  • Stability Analysis : Monitor decomposition via UV-Vis or cyclic voltammetry under catalytic conditions .

Q. How does this compound act in catalytic systems like water oxidation?

  • Mechanistic Insights : The carboxylate groups facilitate proton-coupled electron transfer (PCET), while the benzimidazole stabilizes metal centers (e.g., Mn²⁺/Mn³⁺ redox cycles) .
  • Experimental Design : Use oxygen-evolution assays and isotopic labeling (H₂¹⁸O) to track catalytic pathways .

Q. How to assess biological activity, such as anticonvulsant effects?

  • In Vivo Models : Test seizure inhibition in rodents using maximal electroshock (MES) or pentylenetetrazole (PTZ) assays .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., hydrazine carboxamides) and compare IC₅₀ values .
  • Target Binding Studies : Use SPR or molecular docking to identify interactions with neuronal ion channels .

Q. What computational methods support experimental data in studying this compound?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., ACE inhibitors in hypertension studies) .
  • Density Functional Theory (DFT) : Calculate redox potentials and ligand field parameters for metal complexes .
  • Crystallographic Software : SHELXL for refining X-ray data and ORTEP-3 for visualizing molecular geometry .

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